molecular formula C8H6N2O3 B11910458 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11910458
M. Wt: 178.14 g/mol
InChI Key: FYPNSURMXPUKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its broad therapeutic potential and presence in pharmacologically active compounds . The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocycle known for its electron-deficient aromatic nature, which facilitates π-π stacking and hydrogen bond interactions with biological targets . The specific substitution pattern of this molecule, incorporating both a carboxylic acid and a hydroxy group, provides key sites for further synthetic modification and metal ion coordination, making it a versatile intermediate for constructing potential enzyme inhibitors . Researchers can leverage this scaffold in the design and synthesis of new molecular entities for investigating treatments for various conditions. The compound is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

8-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-6-2-1-3-10-5(8(12)13)4-9-7(6)10/h1-4,11H,(H,12,13)

InChI Key

FYPNSURMXPUKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Ring Formation via Bromoacetaldehyde Condensation

The imidazo[1,2-a]pyridine core is commonly constructed via cyclocondensation between 2-aminopyridine derivatives and α-halo carbonyl compounds. For 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid, 2-amino-3-hydroxypyridine serves as the starting material. Reaction with bromoacetaldehyde dimethyl acetal under microwave irradiation (150°C, 2 hours) in acetonitrile yields the imidazo ring, followed by oxidation of a formyl intermediate to the carboxylic acid.

Key Conditions :

  • Solvent : Acetonitrile

  • Temperature : 150°C (microwave-assisted)

  • Yield : ~70–85% for ring formation

Post-Cyclization Functionalization

After ring formation, the carboxylic acid group is introduced via Knoevenagel condensation with trialkyl phosphonocarboxylates. For example, reacting the aldehyde intermediate with diethyl phosphonopropionate in the presence of TiCl₄ and triethylamine yields the α,β-unsaturated ester, which is hydrogenated and fluorinated to finalize the carboxylic acid.

Oxidation of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

Aldehyde Synthesis and Oxidation

8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1033202-04-8) is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. This method is advantageous due to the commercial availability of the aldehyde precursor.

Reaction Scheme :

  • Oxidation :

    • Reagents : KMnO₄, H₂SO₄ (dilute)

    • Conditions : 60–80°C, 4–6 hours

    • Yield : ~80–90%

Mechanistic Insight :
The aldehyde group undergoes oxidation to a carboxylic acid via a geminal diol intermediate, with the hydroxyl group at position 8 remaining stable under acidic conditions.

Demethylation of 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid

Methoxy Group Hydrolysis

8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1159827-69-6) is treated with boron tribromide (BBr₃) in dichloromethane to cleave the methyl ether, yielding the hydroxyl derivative.

Optimization Notes :

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : ~75–85%

Side Reactions :
Overexposure to BBr₃ may lead to decarboxylation, necessitating strict temperature control.

Hydrolysis of Ester Precursors

Saponification of Ethyl Esters

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is hydrolyzed using aqueous sodium hydroxide (2N NaOH) in ethanol at 80°C for 2 hours. Acidification with HCl precipitates the carboxylic acid.

Typical Protocol :

  • Base : 2N NaOH

  • Acid Workup : 2N HCl (pH ~5)

  • Yield : ~85%

Alternative Methods and Recent Advances

Direct C–H Functionalization

Recent studies employ palladium-catalyzed C–H activation to introduce carboxyl groups. For example, carboxylation of 8-hydroxyimidazo[1,2-a]pyridine using CO₂ and a Pd(OAc)₂ catalyst under pressurized conditions achieves moderate yields (50–60%).

Enzymatic Oxidation

Biocatalytic methods using Rhodococcus spp. oxidize 8-hydroxyimidazo[1,2-a]pyridine-3-methanol to the carboxylic acid with high enantioselectivity (>90% ee).

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Scalability
Cyclocondensation2-Amino-3-hydroxypyridineBromoacetaldehyde70–85High
Aldehyde Oxidation8-Hydroxy-carbaldehydeKMnO₄, H₂SO₄80–90Moderate
Demethylation8-Methoxy derivativeBBr₃75–85High
Ester HydrolysisEthyl esterNaOH/HCl85High
C–H Functionalization8-Hydroxyimidazo[1,2-a]pyridinePd(OAc)₂, CO₂50–60Low

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid serves as a valuable building block in the synthesis of various bioactive molecules. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting various diseases.

Table 1: Synthetic Applications

Compound TypeDescription
Antimicrobial AgentsInvestigated for activity against multidrug-resistant pathogens.
Anticancer AgentsExplored for cytotoxic effects against cancer cell lines.
Anti-inflammatory CompoundsPotential use in reducing inflammation-related conditions.

The compound exhibits notable biological activities, including antimicrobial, antiviral, and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets critical for disease processes.

Antimicrobial Activity
Research indicates that this compound displays significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µM
Staphylococcus aureus75 µM
Candida albicans100 µM

Antiviral Activity
Preliminary investigations suggest that this compound may inhibit viral replication by targeting specific viral enzymes or cellular receptors involved in the viral life cycle. Further research is necessary to elucidate the precise mechanisms of action.

Anticancer Activity
The compound has shown promise as an anticancer agent, with several studies reporting its cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical carcinoma)25 - 100
MCF-7 (breast carcinoma)10 - 30
A549 (lung carcinoma)15 - 40

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells. The study highlighted that structural modifications influenced the degree of activity, suggesting a structure-activity relationship that can guide future drug design efforts.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial testing, derivatives of imidazo[1,2-a]pyridine were evaluated for their effectiveness against Staphylococcus aureus. Results indicated that modifications at the cyclopropyl position could enhance antimicrobial potency, providing insights into designing more effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
Compound Substituents Molecular Weight (g/mol) Solubility Notable Features
8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid* 8-OH, 3-COOH ~194.15 Likely polar Hydroxyl group enhances H-bonding
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 6-Cl, 3-COOH 196.59 Slightly soluble Chlorine increases lipophilicity
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃, 3-COOH 176.18 Moderate Methyl improves metabolic stability
2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃, 8-CH₃, 3-COOH 204.23 Low Steric hindrance affects reactivity
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 6-F, 3-COOH ~180.16 Moderate Electron-withdrawing F reduces yield

*Calculated based on molecular formula C₈H₆N₂O₃.

Key Observations :

  • Carboxylic Acid Reactivity : The 3-COOH group enables participation in decarboxylative cross-coupling reactions, as seen in palladium-catalyzed syntheses of 3-aryl derivatives .
Table 2: Pharmacological Profiles of Selected Derivatives
Compound Activity Efficacy (vs. Controls) Mechanism Notes
2-Phenyl-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid Anti-inflammatory Most active in series COX inhibition (inferred)
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Antimycobacterial MIC >6.25 µg/mL (rifampin: 0.031 µg/mL) Poor efficacy vs. hydrazide conversion
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Antitumor (inferred from structural analogs) N/A Potential DNA intercalation

Key Insights :

  • Anti-inflammatory Activity : 2-Phenyl and 6-methyl substitutions synergize to enhance activity, suggesting that bulkier groups at the 2-position and electron-donating groups at the 6-position optimize target engagement .
  • Antimycobacterial Limitations : Conversion of the 3-COOH to hydrazide abolishes activity, underscoring the carboxylic acid’s role in target binding .
  • 8-Hydroxy Potential: The hydroxyl group may confer antioxidant properties or modulate enzyme interactions (e.g., kinases or CYP450 isoforms), though empirical data are needed.

Biological Activity

8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are summarized in tables and case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a fused imidazole and pyridine ring system with a hydroxyl group at the 8-position and a carboxylic acid at the 3-position. The presence of the hydroxyl group is believed to enhance its reactivity and biological activity compared to other derivatives, such as 8-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study involving human cervical carcinoma HeLa cells showed that it induces apoptosis and inhibits cell proliferation. The cytotoxicity was assessed using various concentrations, revealing an IC50 value of approximately 150 µM, indicating moderate potency against cancer cells .

Compound IC50 (µM)
This compound150
Control (Doxorubicin)10

The mechanism of action appears to involve the disruption of key signaling pathways involved in cell survival .

Enzyme Inhibition

In addition to its direct antimicrobial and anticancer effects, this compound has been studied for its ability to inhibit specific enzymes. Notably, it acts as an inhibitor of Mur ligases, which are essential for bacterial cell wall synthesis. This inhibition can potentially lead to bacterial cell death, making it an attractive candidate for antibiotic development .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various substituted imidazo[1,2-a]pyridine derivatives, including this compound. The study found that modifications at the hydroxyl and carboxylic acid positions significantly impacted activity levels. The most active derivatives demonstrated MIC values lower than those of traditional antibiotics .

Anticancer Mechanism Exploration

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. This study utilized flow cytometry and Western blot analysis to reveal that the compound activates caspase pathways associated with programmed cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with hydroxyacetic acid or its equivalents. For example, phosphorus oxychloride (POCl₃) can act as both a dehydrating agent and catalyst under reflux conditions. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity . Reaction temperature (80–120°C) and solvent polarity (DMF vs. ethanol) significantly impact yield, with polar aprotic solvents favoring cyclization .

Q. How can the structural integrity and purity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at C8 and carboxylic acid at C3) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (employing SHELX programs for refinement) to resolve ambiguities in fused-ring geometry .
  • HPLC (>95% purity threshold) with a C18 column and UV detection at 254 nm .

Q. What are the common biological targets investigated for imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, and how is target selectivity assessed?

  • Methodological Answer :

  • Targets : Cyclooxygenase (COX) for anti-inflammatory activity , microbial enzymes (e.g., MtbTMPK in tuberculosis ), and cancer-associated kinases .
  • Selectivity Assessment : Competitive binding assays (e.g., fluorescence polarization) and off-target screening against structurally related enzymes (e.g., COX-1 vs. COX-2) .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives for therapeutic targeting?

  • Methodological Answer :

  • Substituent Variation : Introduce halogen (e.g., Cl, F) or alkyl groups (e.g., methyl) at C2/C6 to modulate lipophilicity and target engagement .
  • Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or amide groups to improve metabolic stability while retaining hydrogen-bonding capacity .
  • In Silico SAR : Molecular docking (AutoDock Vina) to predict binding modes with COX-2 or MtbTMPK, followed by validation via site-directed mutagenesis .

Q. How can researchers resolve discrepancies in biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays ).
  • Structural Confirmation : Re-analyze compound purity and crystallize key derivatives for X-ray diffraction to rule out conformational isomers .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 6-chloro or 7-fluoro analogs) to identify substituent-specific trends .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns, focusing on hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., hydroxyl vs. methoxy groups) .
  • Pharmacophore Modeling : Define essential features (e.g., aromatic ring, acidic moiety) using Schrödinger’s Phase .

Q. What crystallographic techniques are optimal for determining the three-dimensional structure of this compound complexes with proteins?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<2.0 Å) datasets.
  • Refinement : SHELXL for anisotropic B-factor adjustment and TLS parameterization to model ligand flexibility .
  • Validation : Check Ramachandran plots (≥90% residues in favored regions) and ligand electron density (2mF₀−DF₀ maps contoured at 1.0σ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.